Carbamic acid, N-[1-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Description
Carbamic acid, N-[1-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") is a heterocyclic carbamate derivative with the molecular formula C₁₇H₂₄N₄O₂ . Its structure features a pyrrolo[2,3-b]pyridine core fused to a piperidinyl group, substituted at the 4-position, and protected by a tert-butyl carbamate ester. This compound is utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors and protease modulators due to its ability to enhance solubility and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-[1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20-12-6-10-21(11-7-12)14-5-9-19-15-13(14)4-8-18-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYYOEYIHDDWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C3C=CNC3=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Carbamic acid derivatives, particularly those incorporating pyrrolo[2,3-b]pyridine and piperidine moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Carbamic acid, N-[1-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester , focusing on its pharmacological potential, structure-activity relationships (SAR), and therapeutic implications.
1. Overview of Biological Activities
The compound exhibits a range of biological activities that can be classified into several key areas:
- Antitumor Activity : Studies have shown that pyrrolo[2,3-b]pyridine derivatives possess significant cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .
- Antiviral Activity : Research indicates that certain derivatives of this compound can inhibit the replication of HIV-1. The presence of specific substituents significantly influences antiviral potency, with some compounds achieving effective concentrations (EC50 < 10 µM) .
- NAAA Inhibition : The compound has been evaluated for its ability to inhibit N-acylated amino acid amidohydrolase (NAAA), a target implicated in pain modulation and inflammation. Notably, it demonstrated an impressive inhibitory potency with an IC50 of 127 nM .
- Sedative and Anxiolytic Effects : Some studies have explored the sedative properties of pyrrolo[2,3-b]pyridine derivatives, revealing potential anxiolytic effects in animal models .
2. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of carbamate derivatives. The following factors have been identified as significant:
- Substituent Influence : The nature and position of substituents on the pyrrolo[2,3-b]pyridine scaffold play a critical role in determining biological activity. For instance, modifications at the 4-position significantly affect both antiviral and antitumor activities .
- Carbamate Stability : The stability of carbamate functionalities contributes to their pharmacological efficacy. Carbamates generally exhibit higher stability compared to their amide counterparts due to reduced susceptibility to hydrolysis and improved membrane permeability .
Case Study 1: Antitumor Efficacy
A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and tested against ovarian cancer cell lines. Among them, one derivative exhibited an IC50 value indicating moderate cytotoxicity (approximately 20 µM), suggesting its potential as a lead compound for further development.
Case Study 2: NAAA Inhibition
In a comparative study involving various carbamate derivatives, the compound was shown to inhibit NAAA effectively. The structure-activity relationship analysis revealed that introducing a tert-butyl group significantly enhanced inhibitory potency compared to simpler alkyl groups.
4. Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activities and potencies of related compounds:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound belongs to a broader class of carbamic acid esters with pyrrolopyridine and piperidine motifs.
Structural Analogues and Their Key Features
| CAS No. | Compound Name | Molecular Formula | Key Structural Differences | Potential Applications |
|---|---|---|---|---|
| 320366-57-2 | Carbamic acid, N-[1-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester | C₁₇H₂₄N₄O₂ | Pyrrolopyridine fused to 4-piperidinyl; tert-butyl carbamate. | Kinase inhibitor intermediates . |
| 956485-62-4 | Carbamic acid, N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-, 1,1-dimethylethyl ester | C₁₃H₁₇N₃O₂ | Pyrrolopyridine substituted with methyl group at 4-position; lacks piperidine. | Fragment-based drug discovery . |
| 943321-42-4 | N-[4-[1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]carbamic acid tert-butyl ester | C₂₃H₂₄N₄O₄S₂ | Phenylsulfonyl and thienyl substituents; altered electronic profile. | Anticancer agents (preclinical studies) . |
| 501674-62-0 | 1-Piperidinecarboxylic acid, 4-[[2-(3,4-difluorophenyl)-4-pyridinyl]methylamino]-, tert-butyl ester | C₃₁H₃₄F₂N₄O₃ | Difluorophenyl and methoxyphenyl substituents; extended aromatic system. | GPCR modulation . |
| 1179361-42-2 | 1-N-BOC-1-N-Methyl-1,3-DIAMINOPROPANE-HCl | C₁₀H₂₁N₃O₂·HCl | Linear diaminopropane backbone; lacks heterocyclic core. | Peptide synthesis . |
Key Comparative Insights
Heterocyclic Core Modifications: The target compound’s pyrrolo[2,3-b]pyridine-piperidine hybrid distinguishes it from simpler analogs like 956485-62-4, which lacks the piperidine ring. In contrast, 943321-42-4 incorporates a phenylsulfonyl-thienyl moiety, introducing steric bulk and electron-withdrawing effects that may influence pharmacokinetic properties .
Substituent Effects :
- Fluorinated analogs (e.g., 501674-62-0 ) exhibit increased lipophilicity and metabolic resistance due to fluorine’s electronegativity, making them candidates for blood-brain barrier penetration .
- The tert-butyl carbamate group, common across all compounds, serves as a protective moiety for amines, enhancing stability during synthesis .
Biological Relevance :
- While the target compound is primarily an intermediate, analogs like 943321-42-4 and 501674-62-0 show direct pharmacological activity in preclinical models, highlighting the impact of substituents on function .
Q & A
Q. Characterization Methods :
- IR Spectroscopy : Identifies carbamate C=O stretches (~1700 cm⁻¹) and NH vibrations .
- GC-MS/HPLC : Confirms molecular weight and purity (>95%) .
- 1H/13C NMR : Assigns proton and carbon environments, critical for verifying substitution patterns .
Advanced: How can reaction conditions be optimized to improve Boc group installation yield without racemization?
Answer:
Key optimization strategies include:
- Temperature Control : Maintaining 0–5°C during Boc protection to minimize side reactions .
- Catalyst Selection : Using DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Anhydrous Solvents : Employing THF or DCM with molecular sieves to prevent hydrolysis of Boc intermediates .
- Racemization Mitigation : Avoiding prolonged heating; chiral HPLC monitors enantiopurity .
Validation : Kinetic studies (e.g., TLC tracking) and mass balance calculations ensure >90% yield .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and confirms substitution patterns (e.g., pyrrolopyridine aromatic protons at δ 7.2–8.5 ppm) .
- X-ray Crystallography : Provides absolute configuration for crystalline derivatives, crucial for SAR studies .
- High-Resolution MS : Validates molecular formula (e.g., C22H21N3O4S2 requires exact mass 455.55 g/mol) .
Advanced: How to resolve contradictions in reported biological activity data for pyrrolopyridine analogs?
Answer:
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Purity Thresholds : Validate compound purity via HPLC (>98%) and control for residual solvents .
- Orthogonal Assays : Compare enzymatic inhibition (IC50) with cellular viability (e.g., MTT assays) to confirm target specificity .
Meta-Analysis : Cross-reference SAR data to identify critical substituents (e.g., sulfonyl groups enhance kinase binding) .
Basic: Which functional groups dictate stability under physiological conditions?
Answer:
- Boc Group : Stable at neutral pH but cleaved under acidic conditions (e.g., lysosomal pH 4.5) .
- Pyrrolopyridine Core : Aromaticity confers thermal stability but may undergo photodegradation; stability studies under UV/visible light recommended .
- Piperidinyl Group : Basic nitrogen (pKa ~8.5) influences solubility; salt formation (e.g., HCl) improves bioavailability .
Advanced: Design principles for elucidating kinase inhibition mechanisms
Answer:
- Competitive Binding Assays : Use [γ-32P]ATP in radiometric assays to measure IC50 shifts .
- Molecular Docking : Align compound with kinase X-ray structures (e.g., PDB 7SC) to predict binding pockets .
- Mutagenesis Studies : Replace key residues (e.g., gatekeeper Met318 in EGFR) to validate binding interactions .
- Kinetic Analysis : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .
Basic: What are the common impurities observed during synthesis, and how are they addressed?
Answer:
- De-Boc Byproducts : Formed via premature cleavage; minimized by avoiding acidic conditions during workup .
- Diastereomers : Arise from racemization at the piperidinyl center; resolved via chiral chromatography .
- Thienyl Adducts : Generated during Suzuki coupling; removed via silica gel chromatography .
QC Protocols : LC-MS with charged aerosol detection quantifies impurities (<0.15%) .
Advanced: Strategies for improving aqueous solubility without compromising target affinity
Answer:
- Prodrug Design : Introduce phosphate esters at the piperidinyl group, cleaved in vivo by phosphatases .
- PEGylation : Attach short PEG chains to the carbamate nitrogen; monitor via MALDI-TOF .
- Co-Crystallization : Use cyclodextrins or sulfobutylether-β-CD to enhance solubility (>5 mg/mL) .
Validation : LogP measurements (e.g., shake-flask method) and parallel artificial membrane permeability assays (PAMPA) .
Basic: How is hydrolytic stability of the carbamate group assessed?
Answer:
- pH-Dependent Studies : Incubate compound in buffers (pH 2.0, 7.4) at 37°C; quantify degradation via HPLC .
- Activation Energy : Perform Arrhenius analysis (25–60°C) to predict shelf-life .
Findings : Boc carbamates show <5% hydrolysis at pH 7.4 after 72 hours but degrade rapidly at pH 2.0 (t1/2 = 4 hours) .
Advanced: Computational approaches for predicting off-target effects
Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase to screen against kinase panels (e.g., KLIFS database) .
- Machine Learning : Train models on ChEMBL data to predict CYP450 or hERG channel interactions .
- Molecular Dynamics : Simulate binding to human serum albumin (PDB 1AO6) to assess plasma protein binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
